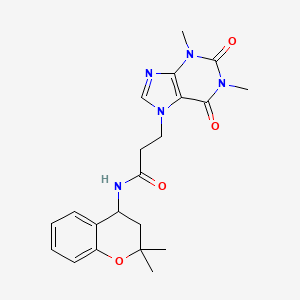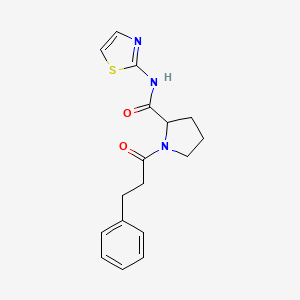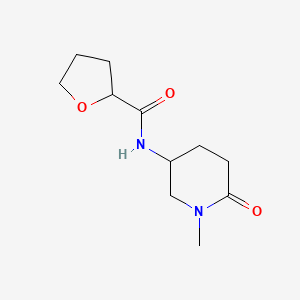
N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide, also known as BMS-986177, is a novel small molecule inhibitor that has been developed for the treatment of various inflammatory diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide is a selective inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a cytosolic protein complex that plays a crucial role in the activation of pro-inflammatory cytokines. N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide binds to the NLRP3 inflammasome and inhibits its activation, thus preventing the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide has been shown to have potent anti-inflammatory effects in preclinical studies. The compound has demonstrated the ability to inhibit the production of multiple pro-inflammatory cytokines, including interleukin-1β, interleukin-6, and tumor necrosis factor-α. N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide has also been shown to reduce the infiltration of inflammatory cells into affected tissues in animal models of psoriasis and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide is its selectivity for the NLRP3 inflammasome. This selectivity reduces the risk of off-target effects and improves the safety profile of the compound. However, one of the limitations of N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide. One potential area of investigation is the use of the compound in the treatment of other inflammatory diseases, such as multiple sclerosis and asthma. Another area of research could focus on improving the solubility of the compound to make it more suitable for in vivo administration. Additionally, further studies could be conducted to investigate the long-term safety and efficacy of N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide in humans.
Synthesemethoden
The synthesis method of N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide involves a multi-step process that starts with the reaction of piperidine with ethyl 2-bromoacetate to form N-ethyl-2-(1-methylpiperidin-3-yl)acetamide. This intermediate is then treated with oxalyl chloride and 1,4-dioxane to form N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide has been primarily developed for the treatment of inflammatory diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The compound has shown potent inhibition of multiple pro-inflammatory cytokines, including interleukin-1β, interleukin-6, and tumor necrosis factor-α, in preclinical studies. N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide has also demonstrated efficacy in animal models of psoriasis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-13-7-8(4-5-10(13)14)12-11(15)9-3-2-6-16-9/h8-9H,2-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLCCJCBEFCUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-6-oxopiperidin-3-yl)oxolane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B7563800.png)
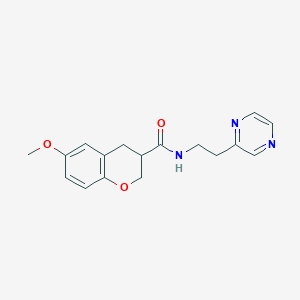
![6,8-Dichloro-3-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]quinazolin-4-one](/img/structure/B7563811.png)
![1-(4-Acetyl-1,4-diazepan-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7563818.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide](/img/structure/B7563825.png)
![N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-propan-2-ylthiophene-3-carboxamide](/img/structure/B7563839.png)
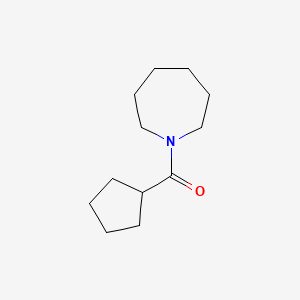
![2-[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]-N-(1-cyanopropan-2-yl)-N-methylacetamide](/img/structure/B7563856.png)
![1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane]](/img/structure/B7563864.png)
![N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide](/img/structure/B7563875.png)
![N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide](/img/structure/B7563881.png)

